molecular formula C13H10F3N3O3 B2722582 methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate CAS No. 339107-12-9

methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate

Cat. No.: B2722582
CAS No.: 339107-12-9
M. Wt: 313.236
InChI Key: AUHGGGXNTZLCMH-UHFFFAOYSA-N
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Description

Methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate is an organic compound known for its unique structure and diverse applications in various scientific fields. This compound features a complex molecular architecture, incorporating a trifluoromethyl group and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate typically involves multi-step reactions. Key starting materials often include 4-aminobenzoic acid derivatives and pyrazole compounds. The synthetic routes usually employ the following key steps:

  • Formation of the pyrazole ring via cyclization reactions.

  • Introduction of the trifluoromethyl group through nucleophilic substitution or other relevant methods.

  • Coupling of the resultant intermediate with methyl 4-aminobenzoate under specific reaction conditions such as catalysis by transition metals or base-promoted reactions.

Industrial Production Methods: On an industrial scale, the production of this compound leverages optimized reaction conditions to maximize yield and purity. Techniques such as solvent selection, temperature control, and reaction time management play crucial roles in scaling up the synthesis. Continuous flow reactors and advanced purification methods may also be employed to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions It Undergoes: Methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate undergoes various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate, leading to the formation of corresponding carboxylic acids or ketones.

  • Reduction: : Reduction reactions typically employ reagents like sodium borohydride to convert ketones or aldehydes into alcohols.

  • Substitution: : The aromatic ring can participate in electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the substituents present.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: : Potassium permanganate, chromium trioxide, or hydrogen peroxide.

  • Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

  • Substitution: : Halogens (chlorine, bromine), Friedel-Crafts catalysts, or organometallic reagents.

Major Products Formed from These Reactions: The major products formed from these reactions include various derivatives such as alcohols, carboxylic acids, and substituted aromatic compounds. The presence of the trifluoromethyl group and the pyrazole ring often dictates the regioselectivity and reactivity of the compound.

Scientific Research Applications

Methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate has diverse applications across multiple scientific disciplines:

Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions. Biology : Its unique structural features make it useful in studying enzyme interactions and as a probe in biochemical assays. Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Industry : Utilized in the development of specialty chemicals and advanced materials due to its robust chemical properties.

Mechanism of Action

The mechanism of action of methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate involves specific molecular interactions with its targets. The compound's trifluoromethyl group enhances its lipophilicity, allowing it to interact with hydrophobic sites on proteins or enzymes. The pyrazole ring can form hydrogen bonds or π-π stacking interactions with aromatic residues in proteins, affecting their activity and function. These interactions can lead to modulation of biochemical pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Compared to other compounds with similar structural motifs, methyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate stands out due to its trifluoromethyl group, which imparts unique physicochemical properties such as increased stability and altered electronic effects.

List of Similar Compounds

  • 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzoic acid.

  • Methyl 4-({[5-oxo-3-(methylthio)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate.

  • Ethyl 4-({[5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate.

That's a mouthful! Have you worked with this compound before?

Properties

IUPAC Name

methyl 4-[[3-oxo-5-(trifluoromethyl)-1,2-dihydropyrazol-4-yl]methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O3/c1-22-12(21)7-2-4-8(5-3-7)17-6-9-10(13(14,15)16)18-19-11(9)20/h2-6H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCFVPJFLLJZVMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=CC2=C(NNC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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